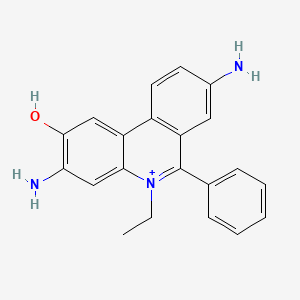

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl-

Description

Historical Evolution of Phenanthridine-Based Compound Development

The phenanthridine scaffold was first synthesized in 1891 by Pictet and Ankersmit through the pyrolysis of a benzaldehyde-aniline condensation product. This foundational work laid the groundwork for early 20th-century studies, which prioritized derivatives like ethidium bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide) for their trypanocidal and fluorescent properties. Ethidium bromide’s ability to intercalate DNA and emit fluorescence upon binding made it a gold-standard tool in molecular biology, though concerns over mutagenicity temporarily stifled biomedical interest in the broader phenanthridinium class.

The late 20th century witnessed a resurgence in phenanthridine chemistry, driven by innovations in transition metal-catalyzed synthesis. For example, palladium-mediated oxidative C–H coupling enabled the efficient construction of phenanthridinones from benzanilides (Table 1). Concurrently, the development of Suzuki-Miyaura cross-coupling and Pictet-Spengler cyclization provided modular routes to introduce diverse substituents, facilitating the exploration of structure-activity relationships.

Table 1: Key Synthetic Milestones in Phenanthridine Chemistry

Significance of 3,8-Diamino-5-Ethyl-2-Hydroxy-6-Phenyl Substitution Patterns

The substitution pattern of 3,8-diamino-5-ethyl-2-hydroxy-6-phenylphenanthridinium confers distinct physicochemical and biological properties, as outlined below:

Amino Groups at Positions 3 and 8

The 3,8-diamino motif enhances DNA affinity through hydrogen bonding with phosphate backbones and base pairs. Comparative studies show that amino groups increase intercalative binding constants by 2–3 orders of magnitude relative to unsubstituted phenanthridinium salts. Additionally, these groups participate in redox reactions, enabling applications as fluorescent probes for superoxide detection.

Ethyl Substituent at Position 5

The 5-ethyl group modulates lipophilicity, improving membrane permeability and cellular uptake. Ethidium bromide’s efficacy as a trypanocidal agent has been partially attributed to this substituent, which balances solubility in aqueous and lipid environments.

Hydroxyl Group at Position 2

The 2-hydroxy moiety introduces a site for hydrogen bonding and pH-dependent tautomerism. In acidic environments, protonation of the hydroxyl group enhances cationic charge density, strengthening electrostatic interactions with nucleic acids. This property is exploited in fluorescence-based assays, where pH adjustments refine signal specificity.

Phenyl Group at Position 6

The 6-phenyl substituent extends the aromatic system, promoting π-π stacking interactions with DNA base pairs. Structural analogs lacking this group exhibit reduced intercalative binding, underscoring its role in stabilizing complexes.

Table 2: Functional Effects of Substitution Patterns

| Position | Substituent | Key Role | Impact on Properties |

|---|---|---|---|

| 3,8 | Amino | Hydrogen bonding, redox activity | Enhanced DNA affinity, fluorescence |

| 5 | Ethyl | Lipophilicity modulation | Improved cellular uptake |

| 2 | Hydroxyl | pH-dependent tautomerism | Tunable electrostatic interactions |

| 6 | Phenyl | π-π stacking | Stabilized intercalation complexes |

Properties

IUPAC Name |

3,8-diamino-5-ethyl-6-phenylphenanthridin-5-ium-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-2-24-19-12-18(23)20(25)11-16(19)15-9-8-14(22)10-17(15)21(24)13-6-4-3-5-7-13/h3-12,23,25H,2,22H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGDUYKVUMMZQQ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C2=C(C=CC(=C2)N)C3=CC(=C(C=C31)N)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N3O+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20833695 | |

| Record name | 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20833695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854670-32-9 | |

| Record name | 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20833695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted phenanthridinium derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent marker for DNA and RNA due to its intercalative properties.

Biology: Employed in cell viability assays and as a probe for studying DNA-protein interactions.

Medicine: Investigated for its potential anti-tumor and anti-viral properties.

Industry: Utilized in the synthesis of rigid polyamides and other advanced materials

Mechanism of Action

The primary mechanism of action for Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. These properties make it a valuable tool in studying DNA interactions and as a potential therapeutic agent .

Comparison with Similar Compounds

Research Findings and Hypotheses

- DNA Binding: Ethidium’s 6-phenyl group stabilizes intercalation via π-π stacking.

- Fluorescence: Ethidium’s fluorescence increases 20–30-fold upon DNA binding. Substituents at position 2 (e.g., hydroxy) could quench fluorescence if they introduce non-radiative decay pathways, as seen in methoxy derivatives ().

Biological Activity

Phenanthridinium, 3,8-diamino-5-ethyl-2-hydroxy-6-phenyl (commonly referred to as 2-hydroxyethidium), is a compound of significant interest due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Phenanthridinium is with a molecular weight of approximately 330.403 g/mol. The compound features a phenanthridine core with amino and hydroxy substituents that contribute to its biological activity.

Phenanthridinium compounds are known for their ability to intercalate DNA, which is crucial in their mechanism against various pathogens. The intercalation disrupts DNA replication and transcription processes, leading to the inhibition of cell growth and proliferation.

Antimicrobial Activity

Research has demonstrated that Phenanthridinium derivatives exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

| Xanthomonas campestris | 200 |

The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against these pathogens, suggesting its potential application as an antimicrobial agent .

Antitumor Activity

Phenanthridinium compounds have also been evaluated for their antitumor effects. A notable study indicated that these compounds could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at different phases.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial activity of several Phenanthridinium derivatives against common bacterial strains. The results indicated a strong correlation between structural modifications in the phenanthridine core and enhanced antimicrobial activity . -

Antitumor Research :

In vitro studies demonstrated that Phenanthridinium compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,8-diamino-5-ethyl-6-phenylphenanthridinium derivatives, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound is synthesized via regioselective acylation of 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide, as described by Loccufier and Schacht . Key steps include optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to favor substitution at the 5-ethyl group. Characterization via H NMR and mass spectrometry confirms product purity. Alternative palladium-catalyzed methods yield phenanthridinone derivatives but require precise stoichiometric control of aryl halide precursors .

Q. How is the intercalation capacity of this phenanthridinium derivative assessed in DNA binding studies?

- Methodological Answer : UV/vis absorption spectroscopy and fluorescence quenching are standard. For example, phenanthridinium-modified oligonucleotides exhibit hypochromicity (20–30% at 260 nm) and bathochromic shifts upon intercalation. Melting temperature () analysis reveals stabilization of DNA duplexes (Δ = +5–8°C) compared to unmodified strands . CD spectroscopy further confirms helical distortion via changes in ellipticity at 275 nm .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve impurities (<2% by area).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M] at m/z 340.1912 for CHN) .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 74.31%, N: 12.38%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported intercalation efficiencies across studies?

- Methodological Answer : Discrepancies often arise from varying buffer conditions (e.g., ionic strength, pH). For example, intercalation affinity decreases by 40% in high-salt buffers (≥150 mM NaCl) due to charge shielding. Standardize protocols using Tris-EDTA (pH 7.4, 10 mM NaCl) and validate via competitive assays with ethidium bromide . Multi-spectroscopic approaches (e.g., fluorescence lifetime decay, ITC) provide complementary binding constants ( = 10–10 M) .

Q. What strategies optimize the design of phenanthridinium-based probes for live-cell imaging without cytotoxicity?

- Methodological Answer : Modify hydrophobicity by substituting the 5-ethyl group with hexyl chains (log increase from 1.2 to 2.8), enhancing membrane permeability . Validate biocompatibility via MTT assays (IC > 50 µM) and confocal microscopy to confirm mitochondrial localization (λ/λ = 510/605 nm) .

Q. How should environmental fate studies be structured to evaluate ecotoxicological risks of phenanthridinium derivatives?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Phase 1 : Determine hydrolysis half-life (e.g., pH 7, 25°C; t > 30 days).

- Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna BCF = 150–200).

- Phase 3 : Chronic toxicity testing (e.g., algal growth inhibition EC = 2.5 mg/L) .

Experimental Design & Theoretical Integration

Q. How to integrate theoretical frameworks into mechanistic studies of phenanthridinium-DNA interactions?

- Methodological Answer : Apply intercalation theory (e.g., neighbor exclusion model) to quantify binding sites. Use molecular dynamics simulations (AMBER force fields) to predict torsion angles (e.g., 30–40° between phenanthridinium and base pairs) and validate via Förster resonance energy transfer (FRET) efficiency changes .

Q. What methodological considerations address reproducibility challenges in palladium-catalyzed phenanthridinone synthesis?

- Methodological Answer : Catalyst loading (5–10 mol% Pd(OAc)) and ligand selection (XPhos vs. SPhos) critically influence yields (30–50% vs. <10%). Optimize microwave-assisted conditions (100°C, 2 h) to reduce side products (e.g., debrominated byproducts <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.